1-Amino-1-(5-chloro-2-fluorophenyl)acetone
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Overview
Description
1-Amino-1-(5-chloro-2-fluorophenyl)acetone is a chemical compound with the molecular formula C9H9ClFNO and a molecular weight of 201.63 g/mol . This compound is characterized by the presence of an amino group attached to an acetone moiety, which is further substituted with a 5-chloro-2-fluorophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Amino-1-(5-chloro-2-fluorophenyl)acetone can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-fluoroacetophenone with ammonia under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
1-Amino-1-(5-chloro-2-fluorophenyl)acetone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-Amino-1-(5-chloro-2-fluorophenyl)acetone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 1-Amino-1-(5-chloro-2-fluorophenyl)acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the halogenated phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Amino-1-(5-chloro-2-fluorophenyl)acetone can be compared with other similar compounds, such as:
1-Amino-1-(4-chlorophenyl)acetone: This compound lacks the fluorine substituent, which may result in different chemical reactivity and biological activity.
1-Amino-1-(5-bromo-2-fluorophenyl)acetone: The presence of a bromine atom instead of chlorine can alter the compound’s properties, such as its reactivity in substitution reactions.
1-Amino-1-(5-chloro-2-methylphenyl)acetone: The methyl group can influence the compound’s steric and electronic properties, affecting its interactions with molecular targets.
Properties
Molecular Formula |
C9H9ClFNO |
---|---|
Molecular Weight |
201.62 g/mol |
IUPAC Name |
1-amino-1-(5-chloro-2-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H9ClFNO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-4,9H,12H2,1H3 |
InChI Key |
WWYBJQBVRZJTCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)Cl)F)N |
Origin of Product |
United States |
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